molecular formula C21H27FN2O B5231402 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine

1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine

Cat. No. B5231402
M. Wt: 342.4 g/mol
InChI Key: PYAZUZXYRQWQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine, commonly known as 4-FPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a research chemical that has gained popularity in recent years due to its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 4-FPP is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist. This means that it binds to these receptors and activates them, leading to an increase in the levels of these neurotransmitters in the brain. This, in turn, is thought to produce the psychoactive effects associated with 4-FPP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FPP are not well-documented. However, studies have shown that it produces a range of psychoactive effects, including euphoria, increased sociability, and enhanced sensory perception. It has also been found to have anxiolytic and antidepressant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-FPP is its potential as a research tool for investigating the serotonin and dopamine systems. It has been used in studies to investigate the role of these neurotransmitters in various psychiatric disorders. However, one of the limitations of 4-FPP is that it is a relatively new compound, and its long-term effects are not yet known. Therefore, caution should be exercised when using it in research studies.

Future Directions

There are several future directions for research on 4-FPP. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to investigate its efficacy and safety in humans. Another area of research is its potential as a research tool for investigating the serotonin and dopamine systems. Finally, there is a need for further studies to investigate the long-term effects of 4-FPP on the brain and body.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine is a synthetic compound that has gained popularity in recent years due to its potential applications in scientific research. It has been found to have an affinity for the serotonin and dopamine receptors, which makes it a potential candidate for the development of new antidepressant and anti-anxiety medications. However, caution should be exercised when using it in research studies due to its relatively new status and unknown long-term effects. Future research directions include investigating its potential as a treatment for depression and anxiety disorders, and as a research tool for investigating the serotonin and dopamine systems.

Synthesis Methods

The synthesis of 4-FPP involves the reaction of 1-(4-fluorophenyl)piperazine with 3-(4-methoxyphenyl)-1-methylpropan-1-ol in the presence of a catalyst. The reaction takes place under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization. The purity of the final product is determined using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-FPP has been used in scientific research to investigate its potential as a psychoactive substance. Studies have shown that it has an affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. It has also been found to have an affinity for the dopamine receptor, which is involved in the regulation of reward and motivation. These properties make 4-FPP a potential candidate for the development of new antidepressant and anti-anxiety medications.

properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O/c1-17(3-4-18-5-11-21(25-2)12-6-18)23-13-15-24(16-14-23)20-9-7-19(22)8-10-20/h5-12,17H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAZUZXYRQWQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine

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